molecular formula C11H10F3N3O2S B3374377 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid CAS No. 1018166-25-0

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Cat. No. B3374377
CAS RN: 1018166-25-0
M. Wt: 305.28 g/mol
InChI Key: BPCOOQITFXZUMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ETPTA involves several steps, including the introduction of the trifluoromethyl group. Researchers have explored various synthetic routes, such as chlorination and fluorination of precursor molecules like 3-picoline. The resulting intermediate, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), plays a crucial role in the production of crop-protection products .

Mechanism of Action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with palladium, a common catalyst in such reactions .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the compound, acting as a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound likely affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway could lead to the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

It is known that similar compounds used in suzuki–miyaura coupling have a relatively stable and readily prepared nature , which could potentially impact their bioavailability.

Result of Action

Its potential role in suzuki–miyaura coupling suggests that it could contribute to the formation of new carbon–carbon bonds . This could result in the synthesis of complex organic molecules, potentially impacting various biochemical processes.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. . Therefore, the compound’s stability and efficacy could potentially be affected by exposure to air and moisture. Furthermore, the compound’s action could also be influenced by the presence of other reagents, such as palladium, which is commonly used in Suzuki–Miyaura coupling .

properties

IUPAC Name

2-[2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2S/c1-2-17-4-6-7(11(12,13)14)3-8(15-10(6)16-17)20-5-9(18)19/h3-4H,2,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCOOQITFXZUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 2
2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

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